molecular formula C6H6ClF3N2 B2651501 1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1006356-44-0

1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2651501
CAS No.: 1006356-44-0
M. Wt: 198.57
InChI Key: JJJSOYZYMGONOZ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a versatile chemical intermediate designed for pharmaceutical research and development, particularly in anticancer therapeutic discovery. This compound features a pyrazole heterocyclic core, a scaffold recognized for its broad spectrum of biological activities, including significant anticancer, anti-inflammatory, and antimicrobial properties . The strategic incorporation of a chloromethyl group at the 1-position provides a highly reactive site for further synthetic elaboration, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . The trifluoromethyl group at the 3-position is a critical pharmacophore known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through its strong electron-withdrawing nature and lipophilicity . This building block is specifically valuable in medicinal chemistry for constructing potential kinase inhibitors and targeted therapeutics. Computational molecular docking studies on analogous trifluoromethylpyrazole compounds demonstrate promising binding affinities against specific anticancer targets like MAP3K14 (NIK), with recorded binding energies of -8.47 to -8.01 kcal/mol, indicating strong potential for disrupting cancer-related signaling pathways . In silico ADMET predictions for related pyrazole derivatives suggest favorable drug-like properties, including high blood-brain barrier penetration and good oral bioavailability, making this chemical class particularly attractive for central nervous system-targeted therapies . Applications: Pharmaceutical intermediate for anticancer agent development; Synthetic precursor for functionalized pyrazole derivatives; Building block for structure-activity relationship (SAR) studies; Substrate for discovery chemistry in medicinal chemistry programs. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment, due to the reactivity of the chloromethyl functional group.

Properties

IUPAC Name

1-(chloromethyl)-5-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2/c1-4-2-5(6(8,9)10)11-12(4)3-7/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJSOYZYMGONOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazole derivatives and chloromethylating agents.

    Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions.

    Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The pyrazole ring can participate in addition reactions, particularly with electrophilic reagents.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and anticancer properties.

    Agrochemicals: It is explored for its potential use in the development of new agrochemicals, including herbicides and insecticides.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

1-(Chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with similar compounds such as:

    1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and applications.

    1-(Chloromethyl)-5-methyl-1H-pyrazole:

    1-(Methyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the chloromethyl group, which may limit its use in substitution reactions.

Biological Activity

1-(Chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in the fields of medicinal and agricultural chemistry. Its unique structural features, particularly the trifluoromethyl group, contribute to its biological activity, making it a candidate for various applications, including herbicides and pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClF3N2C_6H_6ClF_3N_2. The compound features a pyrazole ring with a chloromethyl group and a trifluoromethyl substituent, which are critical for its biological functions.

PropertyValue
Molecular Weight202.57 g/mol
Melting Point84-86 °C
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that derivatives of trifluoromethyl pyrazoles exhibit potential as activators of pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism. These compounds can modulate the Warburg effect, a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. A study highlighted the optimization of small molecule pyrazole derivatives that act as potent PKM2 activators, potentially leading to novel anticancer therapies .

Herbicidal Activity

This compound has been investigated for its role as an intermediate in the synthesis of herbicides like pyroxasulfone. Its structure allows for effective interactions with plant metabolic pathways, enhancing its efficacy as a herbicide .

Case Study 1: Anticancer Activity

A study published in Nature focused on a series of trifluoromethyl pyrazoles, demonstrating their ability to inhibit cancer cell proliferation by activating PKM2. The study utilized various cell lines and reported IC50 values indicating significant antiproliferative effects .

Case Study 2: Herbicidal Efficacy

In agricultural applications, trials have shown that formulations containing this compound exhibited superior weed control compared to traditional herbicides. The compound's unique mode of action disrupts specific enzymatic pathways in target plants .

Q & A

Q. What are the common synthetic routes for 1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole, and what key reagents are involved?

The compound is synthesized via multi-component reactions using substituted phenyl hydrazines and carbonyl precursors. For example, copper-catalyzed cyclization in THF/water with sodium sulfite and phenylacetylene can yield pyrazole derivatives. Reaction conditions (temperature, solvent, and time) are critical for optimizing yields (e.g., 50°C, 16 hours in THF/water) . Purification often involves column chromatography to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • 1H/13C NMR : Identifies substituent positions (e.g., chloromethyl and trifluoromethyl groups) and confirms ring structure .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Detects functional groups like C-Cl and C-F bonds .

Q. What biological assays are typically used to evaluate its potential therapeutic activity?

Common assays include:

  • Enzyme inhibition studies : Measures binding affinity to targets like kinases or receptors using fluorescence polarization or calorimetry .
  • Cytotoxicity assays : Evaluates anticancer potential via cell viability tests (e.g., MTT assay) .
  • Anti-inflammatory models : Uses LPS-induced cytokine release in macrophages .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalyst tuning : Copper(I) catalysts improve regioselectivity in cyclization steps .
  • Temperature control : Lower temperatures (−20°C to 0°C) reduce unwanted byproducts like dimerized intermediates .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

Advanced approaches include:

  • Molecular docking : Predicts binding modes to enzymes (e.g., COX-2) using software like AutoDock Vina .
  • DFT calculations : Analyzes electronic effects of the trifluoromethyl group on reactivity .
  • MD simulations : Assesses stability of ligand-receptor complexes over time .

Q. How do conflicting data on biological activity arise, and how can they be resolved?

Discrepancies may stem from:

  • Assay variability : Differences in cell lines or enzyme sources (e.g., recombinant vs. native proteins) .
  • Solubility issues : Use of DMSO carriers can alter compound bioavailability . Resolution involves standardizing protocols (e.g., CLSI guidelines) and validating results across multiple models .

Q. What strategies improve the stability of this compound during long-term storage?

Stability is enhanced by:

  • Storage conditions : Dry, cool environments (4°C) in amber glass vials to prevent photodegradation .
  • Lyophilization : Freeze-drying minimizes hydrolysis of the chloromethyl group .
  • Additives : Antioxidants like BHT reduce oxidative decomposition .

Q. How can regioselectivity be controlled during electrophilic substitution reactions?

Regioselectivity is influenced by:

  • Directing groups : Electron-withdrawing groups (e.g., trifluoromethyl) guide substitutions to specific ring positions .
  • Catalytic systems : Pd/Cu bimetallic catalysts favor C-4 functionalization over C-5 .

Q. What are the ecological implications of this compound’s degradation byproducts?

Potential issues include:

  • Persistence of fluorinated metabolites : Trifluoromethyl groups resist microbial degradation .
  • Toxicity screening : Use Daphnia magna or algae models to assess aquatic toxicity .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays) .
  • Green Chemistry : Replace toxic solvents (e.g., THF) with cyclopentyl methyl ether (CPME) for safer synthesis .

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